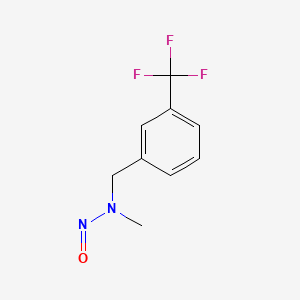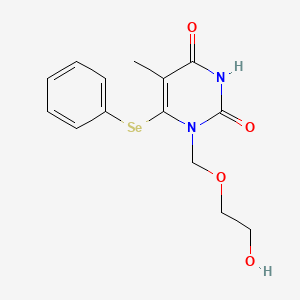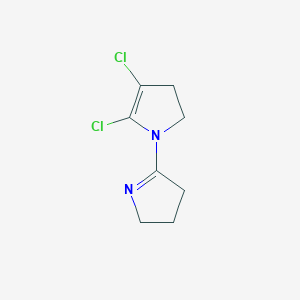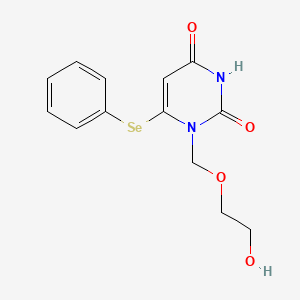
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil is a synthetic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a hydroxyethoxy group and a phenylselenenyl group attached to the uracil ring
Preparation Methods
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with uracil as the starting material.
Hydroxyethoxy Group Introduction: The hydroxyethoxy group is introduced through a reaction with ethylene glycol under acidic conditions.
Phenylselenenyl Group Introduction: The phenylselenenyl group is introduced via a reaction with phenylselenyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil undergoes various chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can undergo reduction reactions to remove the phenylselenenyl group.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antiviral and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent due to its ability to interfere with nucleic acid metabolism.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, disrupting their normal function and leading to cell death. This property makes it a potential candidate for antiviral and anticancer therapies. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis and repair.
Comparison with Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil can be compared with other uracil derivatives such as:
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)uracil: Similar in structure but contains a phenylsulfanyl group instead of a phenylselenenyl group.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil: Contains a methyl group instead of a phenylselenenyl group.
1-((2-Hydroxyethoxy)methyl)-5-fluorouracil: Contains a fluorine atom instead of a phenylselenenyl group.
The uniqueness of this compound lies in its phenylselenenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
136632-02-5 |
|---|---|
Molecular Formula |
C13H14N2O4Se |
Molecular Weight |
341.23 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O4Se/c16-6-7-19-9-15-12(8-11(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18) |
InChI Key |
MSHMPATWDDEABX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC(=O)NC(=O)N2COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
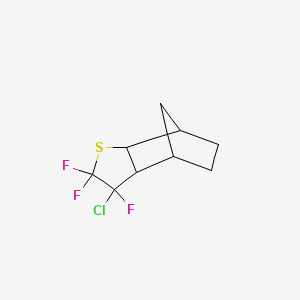
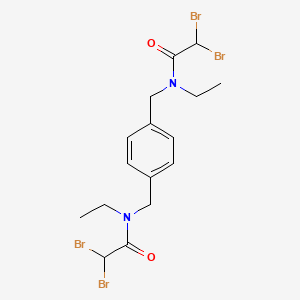
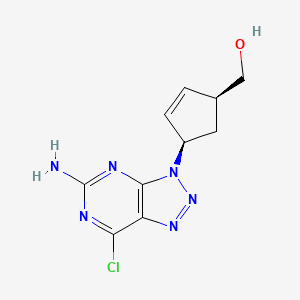

![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
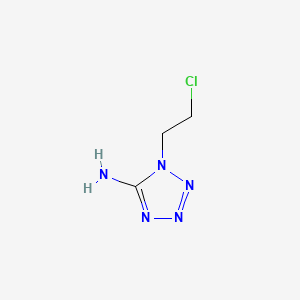
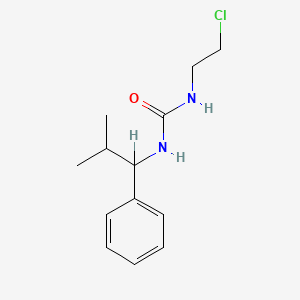
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)

